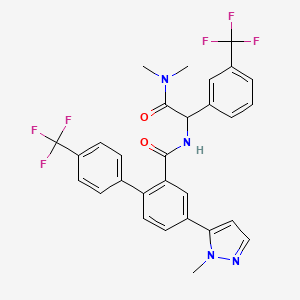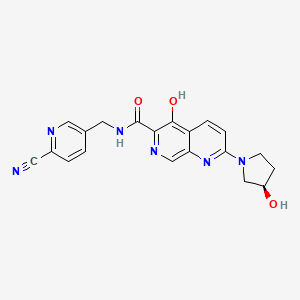
Phd-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phd-IN-3 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical pathways, particularly those involving prolyl hydroxylase enzymes. These enzymes are crucial in the regulation of hypoxia-inducible factors, which play a vital role in cellular responses to oxygen levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phd-IN-3 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce functional groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Phd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Phd-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in studies involving cellular responses to hypoxia and the regulation of hypoxia-inducible factors.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to oxygen deprivation, such as ischemic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Phd-IN-3 exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation of hypoxia-inducible factors. This inhibition leads to the stabilization and activation of hypoxia-inducible factors, which then regulate the expression of genes involved in angiogenesis, metabolism, and erythropoiesis. The molecular targets of this compound include the active sites of prolyl hydroxylase enzymes, where it binds and prevents the hydroxylation reaction.
Comparaison Avec Des Composés Similaires
Phd-IN-3 can be compared with other prolyl hydroxylase inhibitors, such as:
Dimethyloxalylglycine: Another inhibitor that targets prolyl hydroxylase enzymes but with different binding affinities and selectivities.
Roxadustat: A clinically approved inhibitor used for treating anemia in chronic kidney disease patients.
Uniqueness: this compound is unique in its specific binding properties and the extent of its inhibitory effects on prolyl hydroxylase enzymes. It offers distinct advantages in terms of potency and selectivity compared to other similar compounds.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C20H18N6O3 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-[(6-cyanopyridin-3-yl)methyl]-5-hydroxy-2-[(3R)-3-hydroxypyrrolidin-1-yl]-1,7-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c21-7-13-2-1-12(8-22-13)9-24-20(29)18-19(28)15-3-4-17(25-16(15)10-23-18)26-6-5-14(27)11-26/h1-4,8,10,14,27-28H,5-6,9,11H2,(H,24,29)/t14-/m1/s1 |
Clé InChI |
ROTOKWNRJPNVEV-CQSZACIVSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |
SMILES canonique |
C1CN(CC1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
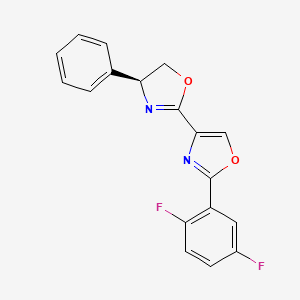
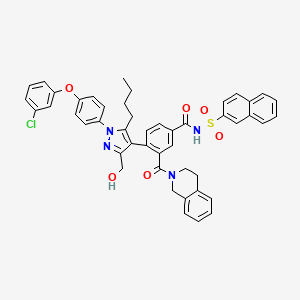
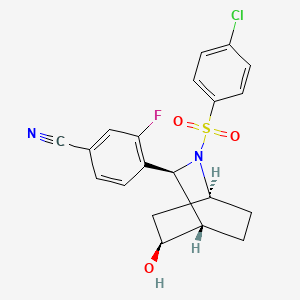
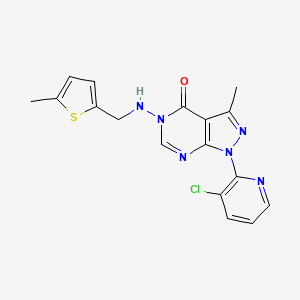
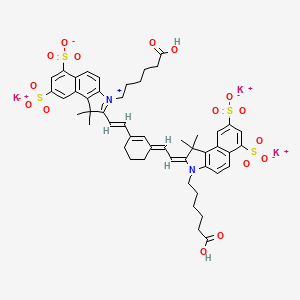

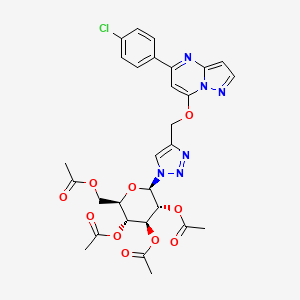
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
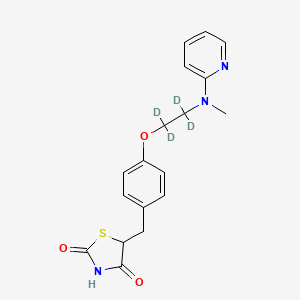
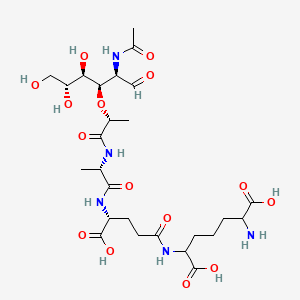
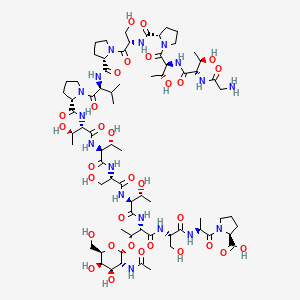
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
